molecular formula C79H109N19O12 B013193 [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P CAS No. 96736-12-8

[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P

Cat. No.: B013193
CAS No.: 96736-12-8
M. Wt: 1516.8 g/mol
InChI Key: XVOCEQLNJQGCQG-UNAVROQCSA-N
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Description

Synthesis Analysis

The synthesis of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P involves assembling the specific amino acids in the sequence: {d-Arg}-Pro-Lys-Pro-{d-Phe}-Gln-{d-Trp}-Phe-{d-Trp}-Leu-Leu-NH2 . The peptide’s molecular weight is approximately 1516.83 g/mol .

Scientific Research Applications

  • Cancer Treatment and Inhibition :

    • It acts as a potent inhibitor of small cell lung cancer (SCLC) cell growth, suggesting therapeutic value in treating SCLC (Seckl et al., 1997).
    • The peptide inhibits the growth of human small cell lung cancer cells in vitro, indicating potential therapeutic implications (Woll & Rozengurt, 1988).
    • It induces apoptosis in lung cancer cell lines in vitro, involving a signal transduction pathway for apoptosis (Reeve & Bleehen, 1994).
    • Exhibits in vitro activity against a range of human cancer cell lines and may be targeted to primary lung tumors (Jones et al., 1997).
    • More potent antiproliferative effects in tumor cells than normal cells, suggesting a role in tumor treatment (Everard et al., 1992).
  • Neurological Applications :

    • The peptide and its analogue depolarize and hyperpolarize neurons in the guinea pig submucosal plexus, causing presynaptic inhibition (Surprenant et al., 1987).
  • Signal Transduction and Receptor Activity :

    • Acts as a biased agonist on neuropeptide and related receptors, activating certain guanine nucleotide-binding proteins through the receptor, but not others (Jarpe et al., 1998).
    • Blocks the binding, Ca2+-mobilizing, and mitogenic effects of endothelin and vasoactive intestinal contractor in mouse 3T3 cells (Fabregat & Rozengurt, 1990).
    • Inhibits DNA synthesis induced by bombesin, vasopressin, and bradykinin, and inhibits signal transduction pathways in Swiss 3T3 cells (Seckl et al., 1996).
  • Analgesic and Anti-inflammatory Activity :

    • Intrathecal injections of substance P analogues, including this peptide, produce antinociceptive effects (Post & Folkers, 1985).
  • General Stability and Metabolic Processing :

    • The modifications made to substance P have been relatively successful in preserving chemical and biological stability (Cummings et al., 1994).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P' can be achieved through solid-phase peptide synthesis (SPPS) method using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Phe-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Leu-OH", "Substance P resin" ], "Reaction": [ "Loading of Substance P resin onto a solid support", "Fmoc deprotection of the resin using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin using HATU and DIPEA in DMF", "Fmoc deprotection of the resin", "Coupling of Fmoc-Phe-OH to the resin using HATU and DIPEA in DMF", "Fmoc deprotection of the resin", "Coupling of Fmoc-Trp(Boc)-OH to the resin using HATU and DIPEA in DMF", "Removal of Boc protecting group using TFA in DCM", "Fmoc deprotection of the resin", "Coupling of Fmoc-Leu-OH to the resin using HATU and DIPEA in DMF", "Final Fmoc deprotection of the resin", "Cleavage of the peptide from the resin using TFA, water, and scavengers", "Purification of the crude peptide using HPLC", "Characterization of the final product using analytical techniques such as mass spectrometry and HPLC" ] }

CAS No.

96736-12-8

Molecular Formula

C79H109N19O12

Molecular Weight

1516.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1

InChI Key

XVOCEQLNJQGCQG-UNAVROQCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N

sequence

RPKPFQWFWLL

Synonyms

(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P
1-Arg-5-Phe-7,9-Trp-11-Leu-substance P
5-Phe-7,9-Trp-11-Leu-substance P
5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P
D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP
L-756,867
substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)-
substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)-
substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-
substance P, Phe(5)-Trp(7,9)-Leu(11)-
substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)-
substance P-PTTL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P?

A1: this compound acts primarily as a broad-spectrum antagonist at various neuropeptide receptors, including the bombesin/gastrin-releasing peptide receptor (GRPR), neurokinin receptors, and the ghrelin receptor (GHSR). [, , , ]

Q2: How does this compound interact with the ghrelin receptor?

A2: this compound demonstrates high potency as a full inverse agonist at the GHSR, decreasing its constitutive activity. [, ] Studies suggest that it prevents receptor activation by binding deep within the ligand-binding pocket, hindering conformational changes necessary for signal transduction. []

Q3: Does this compound exhibit any agonist activity?

A3: Interestingly, while acting as an antagonist at certain pathways, this compound exhibits biased agonism. It can activate specific G proteins, like Gα12, leading to c-Jun N-terminal kinase activation and cytoskeletal changes, even while blocking other pathways like calcium mobilization induced by bombesin. [, ]

Q4: What are the downstream effects of this compound binding to GRPR in small cell lung cancer (SCLC) cells?

A4: this compound inhibits bombesin-induced mitogenesis and signal transduction in SCLC cells. [, ] It blocks GRPR-mediated calcium mobilization, epidermal growth factor binding, and ultimately, DNA synthesis, leading to growth inhibition and apoptosis. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be deduced from the peptide sequence and modifications. The molecular formula is C66H87N19O10S, and the molecular weight is approximately 1374.6 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research focuses on the pharmacological effects of this compound rather than its material compatibility and stability in different environments or formulations.

Q7: How does the structure of this compound contribute to its activity?

A7: The specific D-amino acid substitutions in this compound are crucial for its pharmacological profile. These modifications confer resistance to enzymatic degradation and contribute to its antagonistic properties at various receptors. [, ]

Q8: Have any studies investigated the effect of structural modifications on the activity of this compound?

A8: Yes, research on ghrelin receptor inverse agonists, focusing on this compound, identified the C-terminal pentapeptide "wFwLX" as crucial for activity. Modifications in this region, like using ring-constrained spacers, influenced potency and efficacy. []

Q9: What is known about the stability of this compound and strategies to enhance its formulation?

A9: While the research highlights the importance of D-amino acid substitutions for stability against enzymatic degradation, specific data on stability under different conditions and formulation strategies for this compound are not provided.

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies demonstrated this compound's ability to inhibit the growth of SCLC cells by blocking GRPR-mediated signaling pathways, leading to cell cycle arrest and apoptosis. [, , ] It also demonstrated antagonistic effects on other cell types, including Swiss 3T3 fibroblasts, by blocking neuropeptide-induced calcium mobilization and mitogenesis. [, ]

Q11: Has this compound been tested in in vivo models?

A11: Yes, research indicates that this compound inhibited the growth of human SCLC xenografts in vivo, supporting its potential as an anticancer agent. [] Additionally, studies in rats revealed its ability to attenuate Substance P-induced contractions in pyloric smooth muscle and influence microvascular permeability during inflammation. [, ]

Q12: What are some essential tools and resources for conducting research on this compound?

A12: Research on this compound necessitates tools and resources common to peptide chemistry and pharmacology, including:

  • Peptide synthesis and purification techniques: High-performance liquid chromatography (HPLC) is crucial for analyzing and purifying the peptide. [, ]
  • Cell culture facilities: In vitro studies on SCLC cells and other relevant cell lines are essential to understanding the compound's mechanism of action. [, , ]
  • Animal models: In vivo studies using appropriate animal models, such as rodents bearing xenografts, are crucial for evaluating efficacy and safety. [, , ]
  • Pharmacological assays: Various assays are employed to assess the compound's effects on receptor binding, signal transduction pathways (e.g., calcium mobilization, kinase activity), cell proliferation, and apoptosis. [, , , , , , , ]

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